molecular formula C8H9IN2O2 B1450745 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide CAS No. 2209112-00-3

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B1450745
CAS No.: 2209112-00-3
M. Wt: 292.07 g/mol
InChI Key: DQDUMZNVHUPYTE-UHFFFAOYSA-N
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Properties

IUPAC Name

5-iodo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c1-3-5(7(10)12)8(13)11-4(2)6(3)9/h1-2H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDUMZNVHUPYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1I)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide typically involves the iodination of a pyridine derivative followed by amide formation. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxamide group would yield an amine.

Scientific Research Applications

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The iodine atom may also play a role in its biological activity by facilitating interactions with iodine-sensitive targets .

Comparison with Similar Compounds

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique functional groups, which contribute to its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group, an iodine atom, and a carboxamide moiety. These functional groups are crucial for its biological activity as they facilitate hydrogen bonding and interactions with various biological targets.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which alters their catalytic activity. For instance, it has shown potential in inhibiting kinases involved in signaling pathways critical for cell proliferation and survival.
  • Gene Expression Modulation : By interacting with transcription factors and other regulatory proteins, this compound can influence gene expression patterns. This modulation may lead to downstream effects on cellular metabolism and function.
  • Cell Signaling Pathways : The compound has been observed to affect key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in cellular responses to external stimuli.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its efficacy is likely linked to its ability to disrupt bacterial cell processes.
  • Anticancer Activity : The compound has been studied for its potential anticancer properties. It may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : In laboratory settings, the compound demonstrated dose-dependent effects on cancer cell lines, where it inhibited cell growth at certain concentrations while promoting apoptosis .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of this compound. Results indicated that it could effectively reduce tumor size in xenograft models when administered at optimal doses.
  • Comparative Studies : When compared with similar compounds lacking the carboxamide group, this compound exhibited enhanced biological activity, highlighting the significance of its unique structure.

The biochemical interactions of this compound include:

PropertyDescription
Solubility Soluble in polar solvents
Stability Stable under standard laboratory conditions; degradation over time observed
Transport Mechanisms Mediated by specific transporters; uptake varies by tissue type

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 2
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.